![molecular formula C23H19P B14397395 [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane CAS No. 88639-65-0](/img/structure/B14397395.png)
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane is a complex organophosphorus compound known for its unique bicyclic structure. This compound features a bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl moiety bonded to a diphenylphosphane group. It is of interest in various fields of chemistry due to its distinctive structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane typically involves the reaction of bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a transition metal complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as halides, amines, and thiols are often used.
Coordination: Transition metal salts like palladium chloride (PdCl₂) or platinum chloride (PtCl₂) are typical reagents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations, including hydrogenation and cross-coupling reactions.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design and development. It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane largely depends on its role as a ligand. It coordinates with metal centers through the phosphorus atom, influencing the electronic properties of the metal and thereby affecting the reactivity of the metal complex. This coordination can activate the metal center for various catalytic processes, including bond formation and cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: A common ligand in coordination chemistry, but lacks the bicyclic structure.
Dicyclohexylphosphane: Similar in terms of being a phosphane, but with different steric and electronic properties.
Phospholanes: Phosphorus-containing compounds with different ring structures.
Uniqueness
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane is unique due to its bicyclic structure, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in the design of metal complexes with specific reactivity and selectivity profiles.
Eigenschaften
CAS-Nummer |
88639-65-0 |
|---|---|
Molekularformel |
C23H19P |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaenyl(diphenyl)phosphane |
InChI |
InChI=1S/C23H19P/c1-3-13-21(14-4-1)24(22-15-5-2-6-16-22)23-17-9-11-19-10-7-8-12-20(23)18-19/h1-17H,18H2 |
InChI-Schlüssel |
PLXNRBQCBKKWAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C1C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



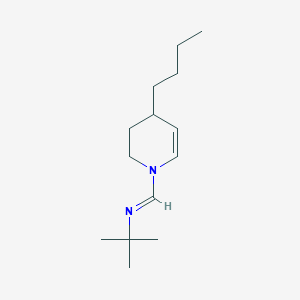
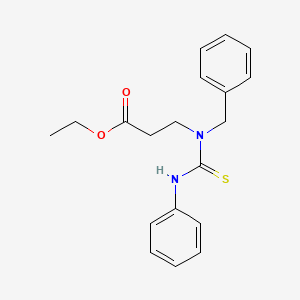
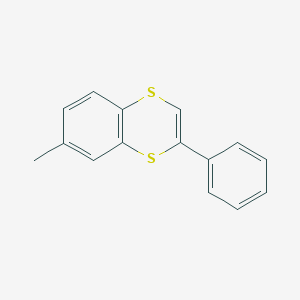
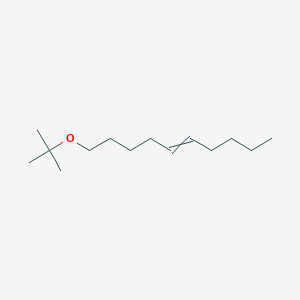
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
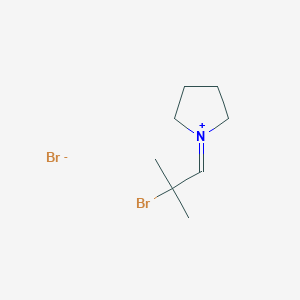

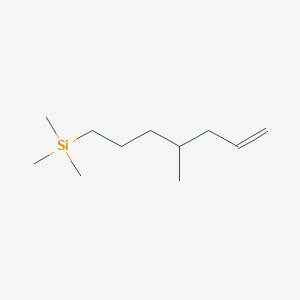

![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
